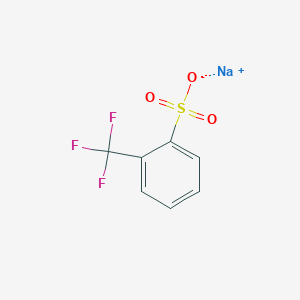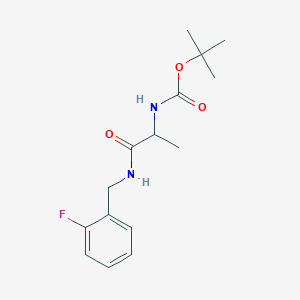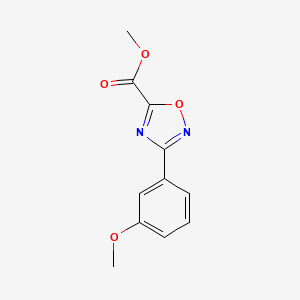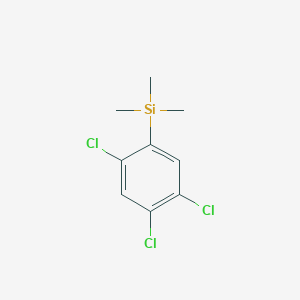
2-Amino-6-propyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD18361674” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18361674” involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure optimal yield and purity of the compound.
Purification: After the initial synthesis, the compound undergoes purification processes such as crystallization, distillation, or chromatography to remove any impurities and obtain a pure product.
Industrial Production Methods
In an industrial setting, the production of “MFCD18361674” is scaled up to meet commercial demands. This involves the use of large-scale reactors and automated systems to ensure consistent quality and efficiency. The industrial production process also includes stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
“MFCD18361674” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The reactions involving “MFCD18361674” typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: Catalysts such as palladium, platinum, and nickel are often used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of “MFCD18361674” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
“MFCD18361674” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, “MFCD18361674” is used to study cellular processes and as a tool for probing biological pathways.
Industry: In industrial applications, “MFCD18361674” is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD18361674” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can result in the modulation of various biochemical pathways, leading to the desired biological or chemical effects.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-propyl-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-2-3-8-4-5-10-9(6-8)7-13-11(12)14-10/h7-8H,2-6H2,1H3,(H2,12,13,14) |
InChI Key |
HPWVTYMFZZIJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=NC(=NC=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)









![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)



